molecular formula C20H19N2NaO5S B1260234 Acid Blue 62 CAS No. 4368-56-3

Acid Blue 62

Cat. No. B1260234
CAS RN: 4368-56-3
M. Wt: 422.4 g/mol
InChI Key: DJDYMAHXZBQZKH-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of Acid Blue 62 and similar dyes involves complex chemical reactions, aiming at achieving high purity and color intensity. Traditional synthesis processes have been critiqued for environmental concerns, leading to research on new synthesis methods that are more efficient and environmentally friendly (Yang Wen-dong, 2012). Continuous processes involving refined naphthalene sulfonation, nitration, catalytic hydrogenation, and regioselectively catalytic hydrolysis represent future development trends.

Scientific Research Applications

1. Removal of Acid Blue 62 from Textile Waste Water

  • Summary of Application: Acid Blue 62 is used in the treatment of wastewater from the textile industry. The dye is removed from the water using a nano adsorbent called SBA-15/PAMAM .
  • Methods of Application: The SBA-15/PAMAM nano adsorbent is synthesized and characterized using various techniques. The parameters for maximum removal efficiency are optimized using the central composite design under response surface methodology .
  • Results: The optimum conditions for AB62 removal were at an initial pH of 2, adsorbent dosage of 0.03 g SBA-15/PAMAM, dye concentration of 40 mg l −1, time contact of 60 min and temperature of 25°C .

2. Decolorization of Acid Blue 62 Solution in an Enzyme Membrane Reactor

  • Summary of Application: Acid Blue 62 is decolorized in an enzyme membrane reactor (EMR) using the enzyme laccase from Cerrena unicolor .
  • Methods of Application: The enzyme is immobilized in the EMR volume and the process is optimized for maximum decolorization. The process model is verified experimentally .
  • Results: In the main designed continuous decolorization process, the conversion reached 98% and was stable for 4 days .

3. Staining in Histochemistry, Immunohistochemistry, and Electron Microscopy

  • Summary of Application: Acid Blue 62 is used to stain cell nuclei and other cellular components in histochemistry. It is also used in immunohistochemistry to visualize antigen-antibody interactions. Additionally, it is used in electron microscopy to stain lipids and other biological molecules .
  • Methods of Application: The specific methods of application would depend on the particular staining protocol being used in each of these fields .
  • Results: The results would depend on the specific experiment being conducted, but generally, the use of Acid Blue 62 enhances the visualization of the structures or interactions being studied .

Safety And Hazards

Acid Blue 62 may cause eye irritation and may have long-lasting harmful effects on aquatic life . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

properties

IUPAC Name

sodium;1-amino-4-(cyclohexylamino)-9,10-dioxoanthracene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S.Na/c21-18-15(28(25,26)27)10-14(22-11-6-2-1-3-7-11)16-17(18)20(24)13-9-5-4-8-12(13)19(16)23;/h4-5,8-11,22H,1-3,6-7,21H2,(H,25,26,27);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJDYMAHXZBQZKH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N2NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3044673
Record name C.I. Acid Blue 62
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acid Blue 62

CAS RN

4368-56-3
Record name C.I. Acid Blue 62
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004368563
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Anthracenesulfonic acid, 1-amino-4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Acid Blue 62
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 1-amino-4-(cyclohexylamino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.238
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACID BLUE 62
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DG356U29IU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
932
Citations
M Alkan, S Çelikçapa, Ö Demirbaş, M Doğan - Dyes and Pigments, 2005 - Elsevier
… onto sepiolite of reactive blue 221 and acid blue 62 anionic dyes and to discuss the effects of … of reactive blue 221 and acid blue 62 anionic dyes from aqueous media by using sepiolite. …
Number of citations: 236 www.sciencedirect.com
L Pereira, AV Coelho, CA Viegas… - Advanced Synthesis …, 2009 - Wiley Online Library
… of the commercial anthraquinonic dye Acid Blue 62. Kinetics of dye … pound in the biodegradation of Acid Blue 62 by crude fungal … for the biotransformation of Acid Blue 62 by …
Number of citations: 39 onlinelibrary.wiley.com
L Dušek, V Kočanová - Vlákna a textil, volume 23, issue: 3, 2016 - dk.upce.cz
… aminoanthraquinone dyes Acid Blue 62 selected by indirect … solution decolorized wastewater containing Acid Blue 62, UV-… of GC-MS established reaction mechanism of Acid Blue 62. …
Number of citations: 4 dk.upce.cz
E Keshmirizadeh, H Modarress… - Environmental …, 2020 - Taylor & Francis
… The aim of this research is to examine the important operating parameters on the removal of an anionic dye, Acid Blue 62 (AB62), by an effective oxidizing agent such as CeF 4 . The …
Number of citations: 9 www.tandfonline.com
H Xia, H Zhuang, T Zhang, D Xiao - Journal of Environmental Sciences, 2007 - Elsevier
… The photocatalytic activities of CuO-SnO2, evaluated using the photodegradation of Acid Blue 62 as a probe reaction under the irradiation of Xenon light, were also found to be related …
Number of citations: 145 www.sciencedirect.com
I Akbartabar, ME Yazdanshenas… - Iranian Journal of …, 2017 - jhs.mazums.ac.ir
… Background and Purpose: This study aimed to investigate the adsorption of Acid Blue 62 (AB62) as an anionic dye from aqueous solution onto as SBA-15/Polyaniline (SBA-15/PAni) …
Number of citations: 14 jhs.mazums.ac.ir
JM Aquino, RC Rocha-Filho, N Bocchi… - Journal of Applied …, 2010 - Springer
… The electrochemical degradation of the anthraquinonic dye Acid Blue 62 in a filter-press reactor on a Ti/Pt/β-PbO 2 anode was investigated using the response surface methodology …
Number of citations: 48 link.springer.com
TM Tran-Thuy, HH Lam, QT Dang… - CET Journal …, 2020 - search.ebscohost.com
… Non-catalytic and heterogeneous catalytic ozonation processes of acid blue 62 (AB-62) were tested under the bubbling O3/air flow, at room temperature (RT). Comparing to ozonation …
Number of citations: 8 search.ebscohost.com
J Perkowski, L Kos, S Ledakowicz… - Fibres and Textiles in …, 2003 - fibtex.lodz.pl
… As a model arrangement, the aqueous solutions of the anthraquinone dye Acid Blue 62, CI 62045 were selected. It was a pure substance synthesised and purified by repeated …
Number of citations: 22 www.fibtex.lodz.pl
M Lewańczuk, J Bryjak - Applied biochemistry and biotechnology, 2015 - Springer
… The present investigation focuses on the decolorization of Acid Blue 62 (AB62) in EMR. AB62 was selected as the products of its oxidation by laccases are well known and they are less …
Number of citations: 10 link.springer.com

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